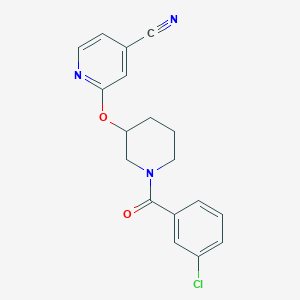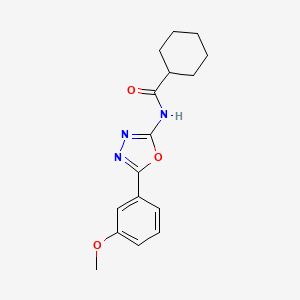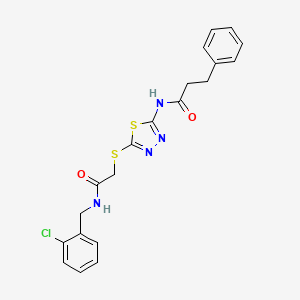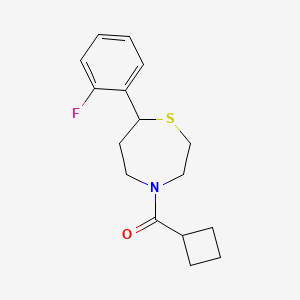
2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic compound that belongs to the class of benzoylpiperidines. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile , serve as essential building blocks for drug development. Their six-membered piperidine ring provides structural diversity and favorable pharmacokinetic properties. Researchers explore modifications around the piperidine core to design novel drugs targeting specific receptors or enzymes. Potential applications include antiviral agents, antipsychotics, and anticancer drugs .
PROTAC® Development
Piperidine-containing linkers find applications in PROTAC® (PROteolysis TAgeting Chimeras) technology. These bifunctional molecules recruit E3 ligases to degrade target proteins. The compound 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid serves as a rigid linker for PROTAC® development . Similarly, 2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile could be explored in this context.
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile” are currently unknown. This compound is a derivative of piperidine , which is a common structural motif in many pharmaceuticals and natural products . Therefore, it may interact with a variety of biological targets.
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The presence of the chlorobenzoyl and isonicotinonitrile groups may also influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes, including neurotransmission, immune response, and cell growth . The compound’s effects on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
For example, the piperidine ring may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
Given its structural similarity to other piperidine derivatives, it may have a range of potential effects, such as modulating neurotransmission, influencing cell growth, or modulating immune response .
Propiedades
IUPAC Name |
2-[1-(3-chlorobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-4-1-3-14(10-15)18(23)22-8-2-5-16(12-22)24-17-9-13(11-20)6-7-21-17/h1,3-4,6-7,9-10,16H,2,5,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCRYQZXVHLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2741224.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2741225.png)
![6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2741226.png)

![3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride](/img/no-structure.png)







![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)